(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophen-2-yl acrylate derivative, which is then subjected to a Michael addition with an azetidin-3-yl amine. The resulting intermediate undergoes cyclization to form the oxazolidine-2,4-dione ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be tailored to ensure environmental and economic sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione ring can be reduced to form hydroxyl derivatives.
Substitution: The azetidin-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted azetidin-3-yl derivatives.
Scientific Research Applications
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione: can be compared with other azetidin-3-yl and oxazolidine-2,4-dione derivatives.
Thiophene-containing compounds: These compounds share the thiophene ring and may exhibit similar electronic properties.
Uniqueness
- The combination of the thiophene ring, azetidin-3-yl group, and oxazolidine-2,4-dione ring in a single molecule is unique and contributes to its diverse reactivity and potential applications.
- The specific stereochemistry of the (E)-isomer may also impart unique biological activity compared to other isomers or related compounds.
Properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-11(4-3-10-2-1-5-20-10)14-6-9(7-14)15-12(17)8-19-13(15)18/h1-5,9H,6-8H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUILNZUDJDQKN-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.